

# Paltimatrectinib: A Technical Overview of a Novel Pan-TRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Paltimatrectinib |           |
| Cat. No.:            | B15144274        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Paltimatrectinib (formerly PBI-200) is an orally bioavailable, third-generation, central nervous system (CNS)-penetrant pan-Tropomyosin Receptor Kinase (TRK) inhibitor designed to target oncogenic neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions are the primary driver in a variety of adult and pediatric solid tumors. Paltimatrectinib has demonstrated potent and selective inhibition of TRKA, TRKB, and TRKC kinases. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of Paltimatrectinib, its mechanism of action, and the available clinical trial information. Due to the termination of its main clinical trial before proceeding to Phase 2, detailed human pharmacokinetic and pharmacodynamic data are limited in the public domain. This document, therefore, focuses on the preclinical data that formed the basis of its clinical development.

#### Introduction

Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. The discovery of oncogenic fusions involving the genes that encode for these receptors (NTRK1, NTRK2, and NTRK3) has led to the development of targeted therapies that have shown significant efficacy in patients with NTRK fusion-positive cancers. **Paltimatrectinib** was developed as a next-generation TRK inhibitor with high potency, selectivity, and the ability to cross the blood-brain barrier to treat primary and



metastatic brain tumors.[1][2][3][4] The FDA has granted orphan drug designation to **Paltimatrectinib** for the treatment of NTRK fusion-positive solid tumors.[1][2][3][4]

#### **Mechanism of Action**

**Paltimatrectinib** is a potent inhibitor of TRKA, TRKB, and TRKC. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. **Paltimatrectinib** binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of downstream signaling cascades.

#### **Signaling Pathway**

The binding of neurotrophins (like Nerve Growth Factor, Brain-Derived Neurotrophic Factor, and Neurotrophin-3) to their respective TRK receptors leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of several key downstream signaling pathways, including:

- RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
- PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.
- PLCy Pathway: Which leads to the activation of PKC and calcium signaling, influencing cell
  motility and gene expression.

**Paltimatrectinib**'s inhibition of TRK phosphorylation effectively blocks these downstream pathways, leading to cell cycle arrest and apoptosis in NTRK fusion-positive cancer cells.





Click to download full resolution via product page

Caption: Paltimatrectinib inhibits TRK receptor signaling pathways.



### **Pharmacokinetics (Preclinical Data)**

Detailed human pharmacokinetic data for **Paltimatrectinib** is not publicly available. The following information is based on preclinical studies.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Paltimatrectinib is orally bioavailable.
- Distribution: A key feature of **Paltimatrectinib** is its ability to penetrate the blood-brain barrier. Preclinical studies have shown superior brain penetration compared to earliergeneration TRK inhibitors.
- Metabolism and Excretion: Specific details on the metabolic pathways and excretion routes have not been publicly disclosed.

### **Pharmacodynamics (Preclinical Data)**

**Paltimatrectinib** has demonstrated potent and durable anti-tumor activity in preclinical models of NTRK fusion-positive cancers.

#### **In Vivo Efficacy**

In a subcutaneous xenograft model of KM12 colorectal cancer, which harbors a TPM3-NTRK1 gene fusion, **Paltimatrectinib** demonstrated significant tumor growth inhibition.

| Model                               | Dose (Intraperitoneal) | Tumor Growth Inhibition |
|-------------------------------------|------------------------|-------------------------|
| KM12 Colorectal Cancer<br>Xenograft | 15 mg/kg               | 93%                     |
| KM12 Colorectal Cancer<br>Xenograft | 30 mg/kg               | 100% (Tumor Stasis)     |

These preclinical results highlight the potent anti-tumor activity of **Paltimatrectinib** in a relevant cancer model.



#### **Clinical Trials**

A Phase 1/2, first-in-human, open-label, multicenter, dose-escalation study (NCT04901806) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of **Paltimatrectinib** in patients with advanced solid tumors harboring NTRK gene fusions.[1][5] The study intended to establish a recommended Phase 2 dose (RP2D). However, the trial was terminated before proceeding to the Phase 2 expansion cohorts.[5] As a result, comprehensive clinical data on the pharmacokinetics and pharmacodynamics of **Paltimatrectinib** in humans have not been published.

#### **Experimental Protocols**

Detailed experimental protocols for the preclinical studies have not been made publicly available. However, based on standard methodologies for the preclinical evaluation of small molecule kinase inhibitors, the following protocols are likely to have been employed.

#### In Vivo Tumor Xenograft Studies

- Cell Line: KM12 human colorectal carcinoma cells, known to harbor the TPM3-NTRK1 fusion, were likely used.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are standard for xenograft studies.
- Tumor Implantation: A suspension of KM12 cells would be injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume would be measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
- Treatment: Once tumors reached a predetermined size, mice would be randomized into vehicle control and treatment groups. **Paltimatrectinib** would be administered, likely via intraperitoneal injection, at the specified doses.
- Efficacy Assessment: The primary endpoint would be tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. paltimatrectinib (PBI-200) / Biohaven [delta.larvol.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. NAVLIN DAILY [navlindaily.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Paltimatrectinib: A Technical Overview of a Novel Pan-TRK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144274#pharmacokinetics-andpharmacodynamics-of-paltimatrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com